molecular formula C12H17NO3 B2791846 N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide CAS No. 2034512-02-0

N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide

Cat. No.: B2791846
CAS No.: 2034512-02-0
M. Wt: 223.272
InChI Key: CKWRAYBDHVVXJR-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.272. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an oxolane ring attached to a carboxamide group. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate oxolane derivative under specific reaction conditions. One common method involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol to form 2,5-dimethylfuran, which is then reacted with an oxolane derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The conversion of fructose to 2,5-dimethylfuran via hydroxymethylfurfural is one such method, which can then be further reacted to form this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methyl groups on the furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone (O3) and nitric oxide (NO3), reducing agents like hydrogen (H2), and various nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include formaldehyde, methyl glyoxal, ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid .

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying furan chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s furan ring can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.

    2,3-Dimethylfuran: Used in the synthesis of other chemical compounds and as a potential biofuel.

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide is unique due to its combination of a furan ring with an oxolane carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRAYBDHVVXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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